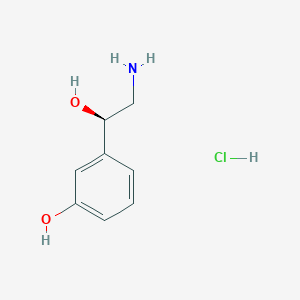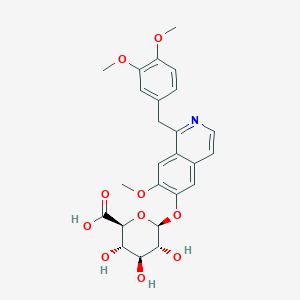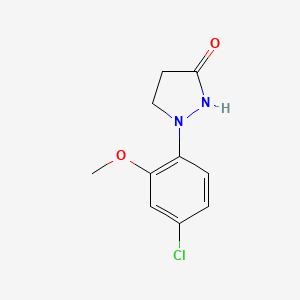
1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a pyrazolidinone ring substituted with a 4-chloro-2-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one can be synthesized through several methods. One common approach involves the reaction of arylhydrazine hydrochloride with 3-chloro-2,2-dimethylpropionyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at temperatures ranging from 0°C to 100°C to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for solvent recovery, waste management, and product purification.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted pyrazolidinones.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolidinones.
Applications De Recherche Scientifique
1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)pyrazolidin-3-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(4-Methoxyphenyl)pyrazolidin-3-one: Lacks the chloro group, which can influence its chemical properties and applications.
The presence of both the chloro and methoxy groups in this compound makes it unique and potentially more versatile in its applications.
Propriétés
Formule moléculaire |
C10H11ClN2O2 |
|---|---|
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
1-(4-chloro-2-methoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-9-6-7(11)2-3-8(9)13-5-4-10(14)12-13/h2-3,6H,4-5H2,1H3,(H,12,14) |
Clé InChI |
FILHZWZUBGTMDR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)N2CCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


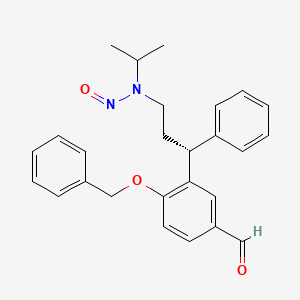
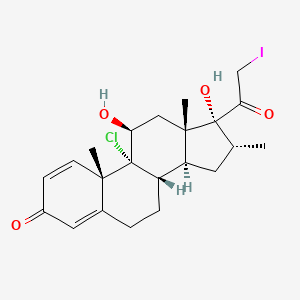

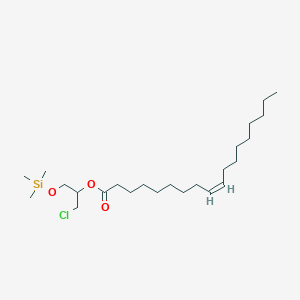

![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate](/img/structure/B13849987.png)
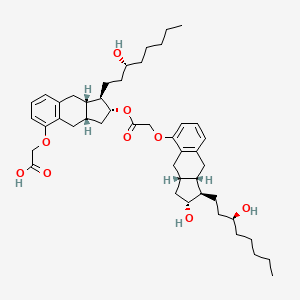
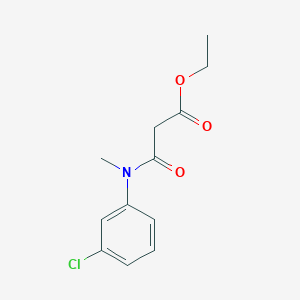
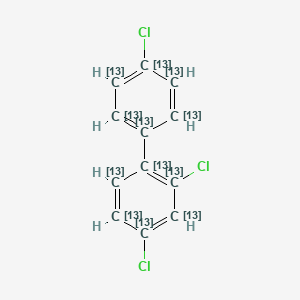

![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)

